![molecular formula C24H32N2 B10765966 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine CAS No. 57377-70-5](/img/structure/B10765966.png)
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine is a chemical compound that belongs to the piperazine class It is known for its complex structure, which includes a cyclohexyl group and a diphenylethyl moiety attached to a piperazine ring
Preparation Methods
The synthesis of 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a psychoactive substance and its interactions with various neurotransmitter systems.
Pharmacology: Research focuses on its analgesic properties and its potential use in pain management.
Biology: The compound is used in studies involving receptor binding and signal transduction pathways.
Industry: It may have applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, including opioid receptors and NMDA (N-methyl-D-aspartate) receptors . This binding can modulate neurotransmitter release and reuptake, leading to its psychoactive and analgesic effects. The compound’s interaction with these receptors is a key factor in its pharmacological activity.
Comparison with Similar Compounds
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine can be compared with other piperazine derivatives, such as:
- 1-phenylpiperazine
- 1-benzylpiperazine
- 1-(3-chlorophenyl)piperazine
These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, 1-phenylpiperazine is known for its stimulant effects, while 1-(3-chlorophenyl)piperazine has been studied for its potential antidepressant properties. The unique combination of a cyclohexyl group and a diphenylethyl moiety in this compound distinguishes it from these other compounds and contributes to its specific pharmacological profile.
Properties
CAS No. |
57377-70-5 |
|---|---|
Molecular Formula |
C24H32N2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2/t24-/m1/s1 |
InChI Key |
IGBRRSIHEGCUEN-XMMPIXPASA-N |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


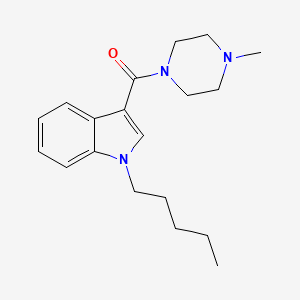
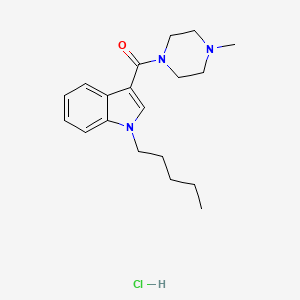
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
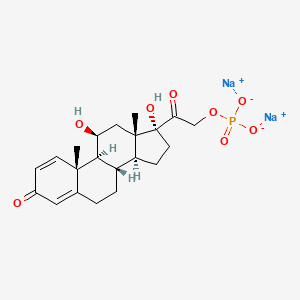
![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10765945.png)
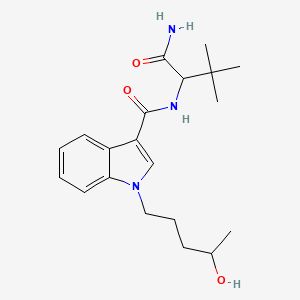
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10765953.png)
![[6-[(4R)-2-[(4S)-4-[(4E,6E,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10765965.png)
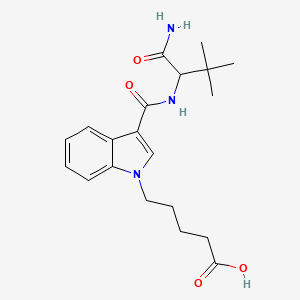

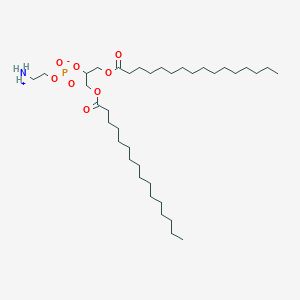

![(9S,14R,17R,23S,24R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B10766000.png)
